L-N-Carbamoylase Substrate Kinetics: Superior Catalytic Efficiency Over Tryptophan Analog
In a direct head-to-head study using recombinant L-N-carbamoylase from Sinorhizobium meliloti, N-carbamoyl-L-methionine (the L-enantiomer component of the DL-racemate) exhibited a 96-fold higher turnover rate (kcat) compared to N-carbamoyl-L-tryptophan, despite comparable binding affinity (Km). This demonstrates that the methionine-derived scaffold of 4-Methylsulfanyl-2-ureido-butyric acid confers significantly enhanced catalytic processing by this enzyme class relative to aromatic N-carbamoyl amino acids [1].
| Evidence Dimension | Enzyme Catalytic Efficiency (kcat) |
|---|---|
| Target Compound Data | kcat = 14.46 ± 0.30 s⁻¹; Km = 0.65 ± 0.09 mM |
| Comparator Or Baseline | N-carbamoyl-L-tryptophan: kcat = 0.15 ± 0.01 s⁻¹; Km = 0.69 ± 0.08 mM |
| Quantified Difference | kcat: 14.46 vs 0.15 s⁻¹ (≈ 96-fold higher for target) |
| Conditions | Recombinant L-N-carbamoylase from Sinorhizobium meliloti CECT4114; 40°C; preincubated with 2 mM Ni2+ |
Why This Matters
This data directly informs selection for enzymatic assays: the methionine-derived N-carbamoyl compound offers vastly superior signal-to-noise and reaction velocity compared to aromatic N-carbamoyl substrates, making it the preferred choice for high-throughput screening or kinetic characterization of L-N-carbamoylases.
- [1] Martínez-Rodríguez, S., et al. (2005). Molecular Cloning and Biochemical Characterization of L-N-Carbamoylase from Sinorhizobium meliloti CECT4114. Applied and Environmental Microbiology. Uniprot Literature Citation. View Source
